[4-(Pyrazin-2-yl)phenyl]methanol (CAS 545421-49-6) is a bifunctional building block featuring an electron-deficient pyrazine ring coupled to a benzylic alcohol. With a molecular weight of 186.21 g/mol, this compound serves as a critical precursor in medicinal chemistry and materials science. The hydroxymethyl group provides a versatile synthetic handle for oxidation, halogenation, or etherification, while the pyrazine-phenyl axis offers a rigid, linear scaffold. It is frequently procured for the synthesis of kinase inhibitors, targeted protein degraders (PROTACs), and extended conjugated ligands where specific hydrogen-bonding profiles and geometric linearity are required [1].
Substituting[4-(Pyrazin-2-yl)phenyl]methanol with its pyridine analog or the meta-isomer ([3-(Pyrazin-2-yl)phenyl]methanol) fundamentally alters both the physicochemical properties and the spatial geometry of the downstream product. The pyrazine nitrogen atoms significantly reduce the basicity of the heterocycle compared to pyridine, which is crucial for minimizing off-target hERG liabilities and improving metabolic stability in drug design [1]. Furthermore, the para-substitution provides a ~180° exit vector, whereas the meta-isomer introduces a ~120° kink, drastically changing the binding affinity in rigid pharmacophores or the packing density in optoelectronic materials [2].
In medicinal chemistry, replacing a pyridine ring with a pyrazine ring is a standard strategy to reduce basicity and associated off-target toxicities. The pyrazine nitrogen has a significantly lower pKa than pyridine, meaning it remains largely unprotonated at physiological pH. This structural feature in[4-(Pyrazin-2-yl)phenyl]methanol derivatives reduces the risk of hERG channel inhibition and phospholipidosis compared to the pyridine baseline [1].
| Evidence Dimension | Heterocycle pKa (conjugate acid) |
| Target Compound Data | Pyrazine moiety (pKa ~0.6) |
| Comparator Or Baseline | [4-(Pyridin-2-yl)phenyl]methanol (Pyridine pKa ~5.2) |
| Quantified Difference | ~4.6 log unit reduction in basicity |
| Conditions | Aqueous solution, physiological pH (7.4) |
Procuring the pyrazine building block instead of the pyridine analog is critical for designing APIs with improved safety profiles and reduced basicity-driven off-target binding.
The para-relationship between the pyrazine ring and the hydroxymethyl group provides a highly linear scaffold. Compared to the meta-isomer ([3-(Pyrazin-2-yl)phenyl]methanol), the para-isomer projects the functional handle at a ~180° angle. This linearity is essential for creating rigid spacers in bivalent molecules or extending conjugation in OLED host materials without introducing steric kinks[1].
| Evidence Dimension | Substituent exit vector angle |
| Target Compound Data | [4-(Pyrazin-2-yl)phenyl]methanol (~180°) |
| Comparator Or Baseline | [3-(Pyrazin-2-yl)phenyl]methanol (~120°) |
| Quantified Difference | 60° difference in spatial projection |
| Conditions | Molecular geometry in extended conformations |
Buyers synthesizing rigid bivalent ligands or linear optoelectronic materials must select the para-isomer to maintain the required structural linearity.
The presence of the methylene (-CH2-) spacer between the phenyl ring and the hydroxyl group distinguishes this compound from 4-(pyrazin-2-yl)phenol. The benzylic alcohol can be readily converted into a benzylic halide or sulfonate for SN2 alkylation, or oxidized to an aldehyde for reductive amination. In contrast, the phenolic analog cannot undergo direct SN2 displacement and requires different coupling strategies [1].
| Evidence Dimension | Reactivity profile (leaving group formation) |
| Target Compound Data | [4-(Pyrazin-2-yl)phenyl]methanol (Supports direct SN2 after activation) |
| Comparator Or Baseline | 4-(Pyrazin-2-yl)phenol (Requires cross-coupling or Mitsunobu) |
| Quantified Difference | Enables direct aliphatic nucleophilic substitution pathways |
| Conditions | Standard laboratory activation (e.g., SOCl2, PBr3, MsCl) |
The benzylic alcohol provides a superior procurement choice for chemists needing to attach the pyrazine-phenyl scaffold to aliphatic amines or thiols via standard SN2 chemistry.
Leveraging the reduced basicity of the pyrazine ring, this compound is ideal for synthesizing kinase inhibitors where avoiding hERG liability is paramount. The benzylic alcohol can be oxidized to an aldehyde for reductive amination to install basic amines with a controlled overall pKa [1].
The ~180° exit vector of the para-substituted scaffold makes it an excellent rigid spacer. It can be converted into a benzylic halide to alkylate targeting ligands, maintaining a strict spatial distance between the two pharmacophores without the conformational flexibility of aliphatic chains [2].
In materials science, the electron-deficient pyrazine ring paired with a linear phenyl axis is used to construct electron-transporting materials or host materials for phosphorescent OLEDs. The hydroxymethyl group serves as a reliable handle for further cross-coupling or etherification to tune the material's solubility and thermal properties[3].
Irritant